Product packaging for 6-(2,5-Difluorophenyl)pyridin-3-ol(Cat. No.:CAS No. 1261937-03-4)

6-(2,5-Difluorophenyl)pyridin-3-ol

Cat. No.: B597759
CAS No.: 1261937-03-4
M. Wt: 207.18
InChI Key: DHAHVVVYUYYBNH-UHFFFAOYSA-N
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Description

6-(2,5-Difluorophenyl)pyridin-3-ol is a fluorinated pyridine derivative that serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound is of significant interest in the development of novel small-molecule mitochondrial uncouplers, an emerging class of therapeutic agents investigated for metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis (NASH) . Research into related 5-hydroxyoxadiazolopyridine structures has demonstrated that such compounds can function as mild mitochondrial uncouplers by dissipating the proton motive force across the mitochondrial inner membrane, thereby increasing energy expenditure and reducing fat mass in preclinical models of diet-induced obesity . The specific structural motif of a hydroxy-substituted pyridine linked to a difluorophenyl ring is recognized in the synthesis of complex heterocyclic scaffolds, including oxadiazolopyridine derivatives, which are designed to optimize pharmacokinetic properties and tissue distribution for enhanced efficacy . Furthermore, heterocyclic cores resembling this compound are commonly explored in oncology research, given that over 85% of FDA-approved pharmaceuticals contain heterocyclic structures, underscoring its utility as a building block in developing potential anticancer agents . This product is intended for research purposes by qualified scientists in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7F2NO B597759 6-(2,5-Difluorophenyl)pyridin-3-ol CAS No. 1261937-03-4

Properties

IUPAC Name

6-(2,5-difluorophenyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-7-1-3-10(13)9(5-7)11-4-2-8(15)6-14-11/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAHVVVYUYYBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692524
Record name 6-(2,5-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-03-4
Record name 6-(2,5-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 6 2,5 Difluorophenyl Pyridin 3 Ol

Retrosynthetic Analysis of the 6-(2,5-Difluorophenyl)pyridin-3-ol Framework

A logical retrosynthetic analysis of this compound primarily involves the disconnection of the C-C bond between the pyridine (B92270) and the difluorophenyl ring. This bond is the most synthetically complex feature of the molecule, and its formation is a key step in any synthetic route. This retrosynthetic disconnection leads to two primary synthons: a 6-halopyridin-3-ol derivative (or a protected version thereof) and a (2,5-difluorophenyl)metallic reagent, or vice versa.

The pyridin-3-ol moiety can be envisioned to be derived from a more readily available starting material, such as a 3-aminopyridine (B143674) or a 3-halopyridine, through functional group interconversion. The 2,5-difluorophenyl group can be introduced from a corresponding boronic acid, organozinc, or organotin reagent, which are common precursors in cross-coupling reactions.

An alternative retrosynthetic approach could involve the construction of the pyridine ring itself, with the 2,5-difluorophenyl substituent already in place on one of the precursors. However, the former approach, relying on the formation of the biaryl bond as a key step, is generally more convergent and flexible.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The formation of the C-C bond between the pyridine and the difluorophenyl ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the construction of biaryl systems with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to the stability and low toxicity of the boronic acid coupling partners. In the context of synthesizing this compound, two main strategies can be employed:

Coupling of a 6-halopyridin-3-ol with (2,5-difluorophenyl)boronic acid.

Coupling of a 6-(boronic acid or ester)-pyridin-3-ol with a 1-halo-2,5-difluorobenzene.

The first approach is often more practical due to the commercial availability of a variety of halopyridines and substituted phenylboronic acids. The hydroxyl group on the pyridinol may require protection (e.g., as a methoxy (B1213986) or benzyloxy ether) to prevent interference with the catalytic cycle. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions.

Table 1: Plausible Suzuki-Miyaura Coupling Conditions This table presents a set of plausible reaction conditions based on general literature for similar couplings, as a specific protocol for this compound is not readily available.

Entry Pyridine Substrate Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 6-Bromo-3-methoxypyridine (2,5-Difluorophenyl)boronic acid Pd(PPh₃)₄ (5) - Na₂CO₃ Toluene (B28343)/H₂O 100 Not Reported

Alternative Cross-Coupling Approaches (e.g., Negishi, Stille)

While the Suzuki-Miyaura coupling is often preferred, other palladium-catalyzed cross-coupling reactions such as the Negishi and Stille couplings offer viable alternatives.

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes. wikipedia.orgorgsyn.orgorganic-chemistry.org This can be advantageous for less reactive coupling partners. The synthesis would involve the reaction of a 6-halopyridin-3-ol with a pre-formed (2,5-difluorophenyl)zinc halide.

The Stille coupling employs organotin reagents, which are highly tolerant of a wide range of functional groups. orgsyn.orgorganic-chemistry.orgwikipedia.org However, the toxicity of organotin compounds is a significant drawback. A plausible Stille coupling for the target molecule would involve reacting a 6-halopyridin-3-ol with a (2,5-difluorophenyl)trialkylstannane.

Table 2: Plausible Alternative Cross-Coupling Conditions This table presents plausible reaction conditions based on general literature for similar couplings.

Coupling Method Pyridine Substrate Organometallic Reagent Catalyst (mol%) Ligand (mol%) Solvent Temp (°C) Yield (%)
Negishi 6-Iodo-3-methoxypyridine (2,5-Difluorophenyl)zinc chloride Pd(PPh₃)₄ (5) - THF 65 Not Reported

Direct Functionalization of Pyridine Rings

An alternative to building the molecule through cross-coupling as the final key step is to functionalize a pre-formed 6-(2,5-difluorophenyl)pyridine core. This approach relies on the regioselective introduction of the hydroxyl group.

Hydroxylation and Fluorination Strategies

Direct C-H hydroxylation of a 6-(2,5-difluorophenyl)pyridine intermediate at the 3-position is a challenging but potentially atom-economical strategy. nih.govnih.govorganic-chemistry.org Various methods for the direct hydroxylation of aromatic and heteroaromatic C-H bonds have been developed, often employing strong oxidants and metal catalysts. However, achieving high regioselectivity on a substituted pyridine ring can be difficult.

Fluorination strategies are generally less relevant for the synthesis of the target molecule, as the fluorine atoms are on the phenyl ring. However, methods for the selective fluorination of pyridine rings exist and could be relevant for the synthesis of analogs.

Regioselective Substitution Methodologies

A more controlled approach to functionalizing the pyridine ring involves regioselective substitution reactions. For instance, a 3-amino-6-(2,5-difluorophenyl)pyridine could be synthesized and then converted to the corresponding 3-hydroxy derivative via a Sandmeyer-type reaction. Alternatively, a 3-halo-6-(2,5-difluorophenyl)pyridine could undergo nucleophilic substitution with a hydroxide (B78521) source, although the conditions for such a reaction on an electron-rich pyridine ring might be harsh. Directed ortho-metalation strategies, where a directing group guides the deprotonation and subsequent functionalization of a specific position on the pyridine ring, could also be a powerful tool for achieving the desired regioselectivity. chemrxiv.orgnih.govrsc.org

Multi-Step Synthetic Sequences from Precursor Molecules

A plausible and efficient multi-step synthesis for this compound involves a Suzuki-Miyaura cross-coupling reaction followed by a deprotection step. This strategy leverages commercially available or readily accessible starting materials.

The proposed synthetic pathway commences with the coupling of a protected 6-halopyridin-3-ol derivative with (2,5-difluorophenyl)boronic acid. A common and practical choice for the protected pyridine precursor is 6-bromo-3-methoxypyridine. The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, is catalyzed by a palladium complex. chem-station.comreddit.com

The general scheme for this two-step synthesis is as follows:

Step 1: Suzuki-Miyaura Cross-Coupling

In this step, 6-bromo-3-methoxypyridine is reacted with (2,5-difluorophenyl)boronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium source like Palladium(II) acetate (B1210297) and a suitable phosphine (B1218219) ligand. The reaction requires a base, typically an inorganic carbonate like sodium carbonate or potassium carbonate, and is carried out in a suitable solvent system, which can range from toluene to a mixture of an organic solvent and water. researchgate.netnih.gov The reaction mixture is typically heated to ensure a reasonable reaction rate and yield of the intermediate product, 6-(2,5-difluorophenyl)-3-methoxypyridine.

Step 2: Demethylation

The resulting 6-(2,5-difluorophenyl)-3-methoxypyridine from the coupling reaction undergoes demethylation to yield the final product, this compound. This ether cleavage is a standard transformation in organic synthesis. nih.gov Several reagents can be employed for this purpose, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) being a particularly effective and common choice for the demethylation of aryl methyl ethers. nih.govchemicalbook.comcommonorganicchemistry.com The reaction with BBr₃ is often performed at low temperatures, such as 0 °C or even -78 °C, and then allowed to warm to room temperature. commonorganicchemistry.com Another viable, albeit often harsher, method for demethylation is the use of strong acids like hydrobromic acid (HBr), typically in acetic acid or water at elevated temperatures. chem-station.comresearchgate.net

A representative procedure for the demethylation of a methoxypyridine derivative using boron tribromide would involve dissolving the methoxy-substituted pyridine in anhydrous dichloromethane under an inert atmosphere, cooling the solution, and then adding a solution of BBr₃ in dichloromethane dropwise. commonorganicchemistry.com After the reaction is complete, careful quenching with a protic solvent like methanol (B129727) or water is necessary to decompose the boron complexes and liberate the desired pyridinol product.

Step Reactants Reagents and Conditions Product
16-bromo-3-methoxypyridine, (2,5-difluorophenyl)boronic acidPd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/water), heat6-(2,5-difluorophenyl)-3-methoxypyridine
26-(2,5-difluorophenyl)-3-methoxypyridineBBr₃, dichloromethane, low temperature to room temperature; or HBr, heatThis compound

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. For the synthesis of this compound, several green chemistry approaches can be considered, particularly for the Suzuki-Miyaura cross-coupling step, which is often the focus of such improvements.

One significant area of development is the use of greener solvent systems. Traditional Suzuki-Miyaura reactions often employ organic solvents like toluene or DMF. Research has shown that these can be replaced with more environmentally friendly alternatives. For instance, the reaction can be performed in water or in mixtures of water and a biodegradable organic solvent. rsc.orgrsc.org The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. rsc.org Other "green" solvents that have been successfully employed in Suzuki-Miyaura couplings include 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol. nih.gov

Another key aspect of greening the Suzuki-Miyaura reaction is the development of more efficient and recyclable catalyst systems. Ligand-free palladium catalyst systems, or those employing highly active and stable palladacycle catalysts, can be used at very low loadings, reducing the amount of palladium required. rsc.orgrsc.org Furthermore, heterogeneous catalysts or catalysts supported on materials like magnetic nanoparticles are being developed to facilitate easy separation and recycling of the expensive palladium catalyst.

The use of alternative metal catalysts is also a significant green chemistry strategy. Nickel, being more earth-abundant and less expensive than palladium, has emerged as a viable catalyst for Suzuki-Miyaura couplings. nih.govnih.gov Nickel-based catalytic systems have been shown to be effective for the coupling of a range of aryl halides and phenol (B47542) derivatives in green solvents. nih.gov

Energy efficiency is another consideration. Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Asymmetric Synthesis and Chiral Resolution for Enantiomeric Forms (if applicable)

The concept of asymmetric synthesis is relevant for molecules that can exist as enantiomers, which are non-superimposable mirror images of each other. This typically arises from the presence of one or more chiral centers in the molecule.

An examination of the structure of this compound reveals that it is an achiral molecule. It does not possess any stereocenters, and the molecule has a plane of symmetry. Therefore, it does not exist as enantiomers.

Consequently, the principles of asymmetric synthesis and chiral resolution are not applicable to the synthesis of this compound. While there are methods for the asymmetric synthesis of certain chiral pyridine derivatives, such as those with a stereocenter in a side chain, these are not relevant to the synthesis of this specific achiral compound. nih.govnih.govrsc.org

Chemical Reactivity and Transformation Studies of 6 2,5 Difluorophenyl Pyridin 3 Ol

Electrophilic Aromatic Substitution Patterns on the Pyridine (B92270) and Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The reactivity and regioselectivity of EAS on 6-(2,5-difluorophenyl)pyridin-3-ol are influenced by the electronic effects of the substituents on both the pyridine and phenyl rings.

The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq This deactivation is further enhanced in acidic media where the nitrogen is protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq The hydroxyl group at the 3-position is an activating, ortho-, para-directing group, while the 2,5-difluorophenyl group at the C-6 position is a deactivating group. The fluorine atoms are electron-withdrawing via induction but can be weak π-donors. The interplay of these effects directs incoming electrophiles to specific positions.

On the phenyl ring, the two fluorine atoms are ortho, para-directing but deactivating. masterorganicchemistry.com Therefore, electrophilic substitution on the phenyl ring is generally disfavored compared to a non-fluorinated phenyl ring.

RingPositionActivating/Deactivating GroupDirecting EffectPredicted Reactivity
PyridineC-2, C-4Nitrogen atom (deactivating)Meta-directingLow
PyridineC-3Hydroxyl group (activating)Ortho, para-directingHigh
PyridineC-5--Moderate
PhenylC-2', C-5'Fluorine atoms (deactivating)Ortho, para-directingLow

Nucleophilic Substitution Reactions on the Pyridine and Fluorophenyl Moieties

The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which are electron-deficient. uoanbar.edu.iq The presence of the electron-withdrawing 2,5-difluorophenyl group at C-6 further enhances the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles.

Conversely, the difluorophenyl ring is generally less reactive towards nucleophilic substitution. However, under forcing conditions or with strong nucleophiles, substitution of a fluorine atom could potentially occur.

Oxidation Reactions of the Hydroxyl Group and Pyridine Nitrogen

The hydroxyl group of this compound can be oxidized to a ketone. Various oxidizing agents can be employed for this transformation. The pyridine nitrogen can also be oxidized to an N-oxide using reagents like peroxy acids. This N-oxidation can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

Reduction Pathways of the Pyridine Nucleus

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation is a common method for this transformation. msu.edu The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction.

Functional Group Interconversions and Derivatization at C-3 and C-6 Positions

The hydroxyl group at the C-3 position and the difluorophenyl group at the C-6 position are amenable to various functional group interconversions and derivatizations. ub.eduvanderbilt.eduthieme-connect.comthieme-connect.com

The hydroxyl group can be converted into other functional groups such as ethers, esters, or halides. ub.eduvanderbilt.edu These transformations can be achieved using standard synthetic methodologies. ub.eduvanderbilt.edu For instance, etherification can be carried out using alkyl halides in the presence of a base, while esterification can be accomplished with acyl chlorides or anhydrides.

The C-6 aryl-aryl bond offers opportunities for transformations, although cleavage is generally not favored. More commonly, modifications are made to the phenyl ring itself if other reactive sites are present.

PositionFunctional GroupTransformationReagents and ConditionsProduct
C-3HydroxylEtherificationAlkyl halide, BaseEther
C-3HydroxylEsterificationAcyl chloride/anhydride, BaseEster
C-3HydroxylHalogenationThionyl chloride, Phosphorous halidesHalide

Metal-Catalyzed Transformations and Coordination Chemistry

The pyridine nitrogen and the fluorine atoms can act as coordination sites for metal ions, leading to the formation of metal complexes. The C-F bonds on the phenyl ring can also participate in metal-catalyzed cross-coupling reactions, although this is less common than with bromo or iodo substituents. beilstein-journals.org Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be used to further functionalize the molecule, assuming a suitable leaving group is present on either the pyridine or phenyl ring. acs.orgnih.gov

Exploration of Derivatives and Analogues of 6 2,5 Difluorophenyl Pyridin 3 Ol

Design Principles for Structural Analogues

The design of structural analogues of 6-(2,5-difluorophenyl)pyridin-3-ol is guided by established medicinal chemistry principles. The goal is to modulate properties such as lipophilicity, hydrogen bonding capacity, and electronic distribution to enhance interactions with biological targets. frontiersin.orgnih.gov The pyridine (B92270) and pyridinone scaffolds are recognized as privileged structures in drug discovery, known for their ability to participate in hydrogen bonding and their presence in numerous FDA-approved drugs. nih.govnih.govnih.gov

Modifications of the Fluorophenyl Moiety (e.g., positional isomerism of fluorine, additional substituents)

Alterations to the 2,5-difluorophenyl group are a key strategy in the design of new analogues. This includes changing the positions of the fluorine atoms on the phenyl ring or introducing different substituents.

Positional Isomerism of Fluorine: The placement of fluorine atoms can significantly impact the electronic properties of the phenyl ring and its interaction with target proteins. For instance, procedures have been developed for the synthesis of related compounds like 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, highlighting the accessibility of different fluorination patterns. researchgate.net

Additional Substituents: The introduction of other chemical groups onto the phenyl ring can further tune the molecule's properties. These substituents can range from simple alkyl or alkoxy groups to more complex functionalities, altering steric bulk, lipophilicity, and electronic character. The choice of substituent is often guided by the desire to probe specific interactions within a biological target.

Heterocyclic Ring Variations (e.g., pyrimidine (B1678525), quinoline (B57606) analogues)

Replacing the pyridine ring with other heterocyclic systems is a common approach to explore new chemical space and identify bioisosteres that may offer improved properties. frontiersin.orgnih.gov

Pyrimidine Analogues: The pyrimidine ring is a well-known bioisostere for pyridine. frontiersin.orgnih.gov Ring transformation reactions, though sometimes limited in scope, can convert substituted pyridines into pyrimidines. wur.nl The synthesis of pyrimidine-based derivatives, such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides, demonstrates the chemical feasibility of incorporating this alternative heterocycle. frontiersin.org

Quinoline Analogues: Expanding the pyridine ring to a quinoline system introduces a larger, more rigid aromatic scaffold. This can lead to enhanced van der Waals interactions and a different vectoral presentation of key functional groups.

Other Heterocycles: Azaheterocycles like piperidine (B6355638), pyrrolidine, piperazine, pyrazole, and imidazole (B134444) are frequently found in approved drugs and represent potential replacements for the pyridine core, each offering distinct structural and electronic features. nih.gov

Alterations of the Pyridinol Core (e.g., position of hydroxyl group, N-oxidation)

Direct modification of the 6-phenylpyridin-3-ol (B1272044) core provides another avenue for creating analogues. This includes repositioning the hydroxyl group or modifying the pyridine nitrogen.

Hydroxyl Group Position: The location of the hydroxyl group on the pyridine ring is critical for its role as a hydrogen bond donor and acceptor. frontiersin.orgnih.gov Moving the hydroxyl group from the 3-position to other positions, such as the 2- or 4-position, creates isomeric pyridinols (or their pyridone tautomers). These isomers exhibit different electronic properties and spatial arrangements of the hydroxyl group, which can profoundly affect biological activity. frontiersin.orgnih.gov For example, 2- and 4-(1H)-pyridinones are common isomeric forms. frontiersin.orgnih.gov

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This modification increases the polarity of the molecule and alters the electronic nature of the ring, making it more electron-deficient. Lewis acid-catalyzed reactions involving 2-enoyl-pyridine N-oxides have been developed, showcasing the utility of this modification in synthesis. nih.gov

Synthesis of Chemically Modified Derivatives

The synthesis of derivatives from the this compound core often targets the reactive hydroxyl group or involves the construction of more complex, bridged systems.

Alkylation and Acylation of the Hydroxyl Group

The hydroxyl group of the pyridinol is a prime site for derivatization through alkylation or acylation to form ethers and esters, respectively.

Alkylation: This reaction involves treating the pyridinol with an alkylating agent, typically an alkyl halide, in the presence of a base. This converts the hydroxyl group into an ether linkage (O-alkylation). The choice of the alkyl group can be used to systematically probe steric and lipophilic requirements in a target binding site. However, N-alkylation of the pyridine ring can be a competing reaction, and the conditions must be controlled to favor O-alkylation. Studies on related formyl pyridine derivatives show that N-alkylation can activate the ring. researchgate.net

Acylation: The hydroxyl group can be converted to an ester by reaction with an acylating agent such as an acyl chloride or an acid anhydride. youtube.com This transformation modifies the hydrogen bonding capability of the parent molecule, replacing a hydrogen bond donor with an acceptor group, and can also serve as a strategy to create prodrugs. The synthesis of dicarboxamide derivatives from corresponding acyl chlorides is a related and established procedure. mdpi.com

Table 1: Examples of Functional Group Transformations

ReactionReagentsFunctional Group Change
AlkylationAlkyl halide, Base-OH → -OR (Ether)
AcylationAcyl chloride, Base-OH → -OC(O)R (Ester)

Introduction of Bridging Units

To create more rigid and conformationally defined analogues, bridging units can be introduced. These bridges can link the phenyl and pyridine rings or connect to other parts of the molecule.

Synthesis of Bridged Systems: The synthesis of N-bridged triazolopyridines demonstrates a method for creating fused bicyclic systems from substituted pyridine precursors. researchgate.net Such strategies can be adapted to create conformationally restricted analogues of this compound, locking the relative orientation of the two aromatic rings. This can be valuable for understanding the bioactive conformation of the molecule.

Conformational Analysis of Derivatives and Their Impact on Reactivity

The reactivity of a molecule is intimately linked to its conformation. The accessibility of reactive sites, the orientation of functional groups, and the electronic communication between the two aromatic rings are all dependent on the dihedral angle between the phenyl and pyridine moieties. For instance, steric hindrance between substituents on the rings can force a twisted conformation, which may either enhance or diminish reactivity depending on the nature of the chemical transformation.

Detailed Research Findings

While specific experimental or computational studies on the conformational analysis of this compound derivatives are not extensively available in the public domain, general principles derived from studies of similar biaryl systems can provide valuable insights. The interplay of steric and electronic effects governs the conformational landscape and the subsequent reactivity of these molecules.

Steric and Electronic Effects:

The presence of substituents on the phenyl and pyridine rings plays a crucial role in determining the preferred conformation and rotational energy barriers. In the case of this compound derivatives, the fluorine atoms at the 2- and 5-positions of the phenyl ring are of particular importance.

Steric Hindrance: The fluorine atom at the 2-position of the phenyl ring can sterically interact with the pyridine ring, leading to a non-planar (twisted) ground state conformation. The extent of this twist, defined by the dihedral angle, will depend on the size and nature of other substituents on both rings. Increased steric bulk is generally associated with larger dihedral angles and higher barriers to rotation.

Rotational Barriers and Reactivity:

The energy required to rotate around the phenyl-pyridine bond is known as the rotational barrier. This barrier is a measure of the stability of the ground state conformation relative to the transition state of rotation. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate these barriers researchgate.netmdpi.com.

The magnitude of the rotational barrier can have a direct impact on reactivity. For reactions where a specific planar or near-planar conformation is required for the transition state, a high rotational barrier to achieving that conformation can decrease the reaction rate. Conversely, if a twisted conformation is more reactive, a low rotational barrier may not be favorable.

In the context of catalysis, the conformation of pyridylamido-type ligands has been shown to be crucial for the stereoselectivity of polymerization reactions. Subtle modifications to the ligand structure can alter the steric environment around the metal center, thereby influencing the stereochemical outcome of the reaction mdpi.com.

While specific data tables for the conformational analysis of this compound derivatives are not available, the following table illustrates the type of data that would be generated in such a study, based on findings for other biaryl systems.

Table 1: Hypothetical Conformational Analysis Data for a Derivative of this compound

Derivative Method Ground State Dihedral Angle (°) Rotational Barrier (kcal/mol)
Hypothetical Derivative A DFT (B3LYP/6-31G*) 45 8.5

| Hypothetical Derivative B | DFT (B3LYP/6-31G*) | 60 | 12.2 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for any specific derivative of this compound.

Structure Activity Relationship Sar Studies: Mechanistic Insights at the Molecular Level

Impact of Fluorine Substitution on Molecular Recognition

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. tandfonline.com In 6-(2,5-Difluorophenyl)pyridin-3-ol, the two fluorine atoms on the phenyl ring at positions 2 and 5 are not merely passive substituents; they actively influence the molecule's interaction with its biological target.

Furthermore, fluorine substitution can enhance binding affinity through several mechanisms. researchgate.net The C-F bond is more lipophilic than a C-H bond, which can strengthen hydrophobic interactions between the drug molecule and the receptor. mdpi.comresearchgate.net Fluorine can also participate in favorable electrostatic interactions and, in some contexts, form weak hydrogen bonds or other non-covalent interactions with the target protein, thereby increasing binding potency. researchgate.net The strategic placement of fluorine can also block sites of metabolic oxidation, increasing the metabolic stability and half-life of the compound. tandfonline.commdpi.comnih.gov

The 2,5-difluoro substitution pattern on the phenyl ring creates a specific electronic and steric profile. The presence of a fluorine atom at the ortho position (position 2) can have a profound effect on the molecule's conformation, which is discussed in section 5.3.

Property Modified by FluorineEffect on Molecular PropertiesPotential Impact on Biological Activity
ElectronegativityAlters electron distribution, impacting pKa and dipole moment. mdpi.comModulates ionization state and strength of polar interactions with the target.
LipophilicityIncreases the lipophilicity of the molecule compared to its non-fluorinated analog. mdpi.comresearchgate.netEnhances hydrophobic interactions with the binding pocket and can improve membrane permeability.
Metabolic StabilityBlocks potential sites of metabolic attack by cytochrome P450 enzymes. tandfonline.comnih.govIncreases the in vivo half-life and duration of action.
Binding AffinityCan form specific interactions (e.g., hydrogen bonds, dipole-dipole) with the target. tandfonline.comresearchgate.netIncreases the potency and selectivity of the compound.

Role of the Pyridinol Moiety in Ligand-Target Interactions

The pyridinol moiety is a critical component of this compound, serving as a key anchor for interactions with a biological target. This heterocyclic ring system contains two important features for molecular recognition: a hydroxyl group and a pyridine (B92270) nitrogen atom.

The hydroxyl (-OH) group at the 3-position is a versatile hydrogen bond participant, capable of acting as both a hydrogen bond donor (through its hydrogen atom) and a hydrogen bond acceptor (through its oxygen atom). nih.gov This dual capability allows it to form strong, directional interactions with specific amino acid residues (such as aspartate, glutamate, serine, or threonine) in a protein's binding site. Such interactions are often crucial for high-affinity binding.

The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor. mdpi.com Its lone pair of electrons can form a hydrogen bond with a suitable donor group on the protein target, such as the amide proton of the peptide backbone or the side chain of residues like asparagine or glutamine.

The combination of a hydrogen bond donor/acceptor (the hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen) within the same rigid scaffold creates a specific interaction pattern that can be exploited for potent and selective binding. nih.govrsc.org The aromatic nature of the pyridine ring itself can also contribute to binding through π-stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Functional GroupPotential Interaction TypePotential Protein Partner Residues
Pyridin-3-ol (-OH)Hydrogen Bond Donor & AcceptorAsp, Glu, Ser, Thr, Asn, Gln, Main-chain C=O or N-H
Pyridine NitrogenHydrogen Bond AcceptorAsn, Gln, Ser, Thr, His, Main-chain N-H
Pyridine Ringπ-π Stacking, Hydrophobic InteractionPhe, Tyr, Trp, Leu, Val, Ile

Conformational Flexibility and Rigidity in SAR

The presence of substituents in the ortho positions of biaryl systems can restrict this rotation, leading to a phenomenon known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable conformational isomers. libretexts.orgslideshare.net In this compound, the fluorine atom at the 2-position of the phenyl ring is an ortho substituent. Steric hindrance between this fluorine atom and the pyridine ring can create a significant energy barrier to free rotation, favoring a non-planar (twisted) conformation. nih.gov

This conformational preference is critical for SAR. A rigid, pre-organized conformation that closely matches the shape of the target's binding site can lead to higher affinity, as less of an entropic penalty is paid upon binding. Conversely, some degree of conformational flexibility can be advantageous, allowing the molecule to adapt its shape to fit into the binding pocket—a "chameleonic" property. unito.itmdpi.com This flexibility allows a compound to expose a polar surface in aqueous environments to enhance solubility, and a more nonpolar surface to facilitate passage across lipophilic cell membranes. unito.it

Understanding the energetic landscape of the rotation around the phenyl-pyridine bond is therefore essential for rational drug design. Computational studies can predict the preferred dihedral angle and the energy barriers between different conformations, providing insight into which shape is most likely to be biologically active. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the synthetic efforts toward more potent molecules.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). The biological activity, typically expressed as an IC₅₀ or EC₅₀ value, is the dependent variable.

Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are then used to build an equation that correlates the descriptors with the activity. chemrevlett.comresearchgate.net A statistically significant QSAR model can provide valuable insights into which molecular properties are most important for the desired biological effect. chemrevlett.com For example, a model might reveal that increased electron-withdrawing character on the phenyl ring and a specific range of lipophilicity are positively correlated with activity.

Below is a hypothetical example of a data table that would be used to build a QSAR model for a series of analogs.

CompoundSubstituent (R)LogP (Descriptor 1)Dipole Moment (Descriptor 2)Biological Activity (Log(1/IC₅₀))
Analog 1 (Parent)H2.53.1 D5.4
Analog 24'-Cl3.22.8 D6.1
Analog 34'-OCH₃2.43.5 D5.2
Analog 43'-F2.73.3 D5.8

Pharmacophore Elucidation for Target Binding

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Elucidating the pharmacophore for a molecule like this compound is a crucial step in understanding its mechanism of action and in discovering new, structurally diverse compounds with similar activity. nih.gov

A pharmacophore model can be generated in two primary ways: ligand-based or structure-based. nih.gov A ligand-based model is derived from a set of active molecules, identifying the common chemical features responsible for their activity. A structure-based model is derived from the crystal structure of the ligand bound to its protein target, defining the key interaction points within the binding site. frontiersin.org

For this compound, the key pharmacophoric features would likely include:

A hydrogen bond donor (from the hydroxyl group).

A hydrogen bond acceptor (from the hydroxyl oxygen).

A hydrogen bond acceptor (from the pyridine nitrogen).

Two aromatic rings (representing the phenyl and pyridine moieties).

Optionally, specific features for the fluorine atoms if they are involved in key interactions.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for other molecules that match the required features and spatial arrangement. nih.govnih.gov This virtual screening approach is a powerful and cost-effective method for identifying novel chemical scaffolds that could have the desired biological activity. nih.gov

Pharmacophoric FeatureOriginating GroupType of Interaction
Hydrogen Bond Donor (HBD)-OH groupDonates a proton to an acceptor on the target.
Hydrogen Bond Acceptor (HBA)-OH group, Pyridine NAccepts a proton from a donor on the target.
Aromatic Ring (AR)Phenyl Ring, Pyridine RingParticipates in π-stacking or hydrophobic interactions.
Hydrophobic Feature (HY)Phenyl RingEngages in van der Waals or hydrophobic interactions.
Halogen Bond AcceptorFluorine AtomsCan interact with electron-donating groups on the target.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

While specific Density Functional Theory (DFT) studies focused exclusively on 6-(2,5-Difluorophenyl)pyridin-3-ol are not widely available in the reviewed literature, research on closely related structures provides valuable insights. For instance, a combined experimental and computational study was conducted on 3-bromo-5-(2,5-difluorophenyl)pyridine, a structurally similar pyridine (B92270) derivative. researchgate.net This investigation utilized DFT calculations with the B3LYP/6-311+G(d,p) level of theory to analyze the molecule's geometric and electronic properties. researchgate.net

The study revealed a good correlation between the optimized molecular structure from DFT calculations and experimental X-ray diffraction data. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) was employed to calculate the UV-Vis spectrum, which also showed good agreement with experimental findings. researchgate.net Natural Bond Orbital (NBO) analysis was performed to understand the molecule's stability and intramolecular interactions. researchgate.net Such studies on analogous compounds suggest that DFT would be a powerful tool to elucidate the electronic structure, reactivity descriptors (like HOMO-LUMO gap), and spectroscopic properties of this compound. The fluorine substitutions on the phenyl ring are expected to significantly influence the molecule's electrostatic potential and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Specific molecular dynamics (MD) simulations for this compound were not detailed in the available research. However, MD simulations are a standard and powerful computational method used to study the conformational landscape of a molecule and its dynamic behavior when interacting with a biological target, such as a protein. beilstein-journals.orgplos.org For a molecule like this compound, MD simulations could predict the rotational freedom between the pyridine and difluorophenyl rings, which is a critical determinant of how the molecule fits into a binding pocket. Furthermore, when docked into a protein active site, MD simulations can assess the stability of the binding pose, the persistence of key interactions (like hydrogen bonds), and the role of surrounding water molecules, providing a more dynamic and realistic view of the protein-ligand complex. plos.org

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique extensively used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.info This method is particularly valuable in drug discovery for predicting the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies have been instrumental in identifying and optimizing pyridine and pyrimidine (B1678525) derivatives as potent enzyme inhibitors. In a notable study, a series of aminopyrimidinol derivatives were designed and synthesized as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. nih.govtandfonline.com

Table 1: Key Interactions of a Related Difluorophenyl Compound with FGFR4

Compound Interacting Residue Type of Interaction Reference
Compound 6O Ala553 Hydrogen Bond nih.gov

| Compound 6O | (Hydrophobic Pocket) | Hydrophobic Interaction | nih.gov |

These findings underscore the importance of the 2,5-difluorophenyl group for achieving high-affinity and selective binding to enzyme active sites.

The modeling of receptor-ligand interactions is a cornerstone of rational drug design. For the FGFR4 inhibitor, compound 6O , molecular modeling elucidated the structural basis for its high selectivity. nih.govresearchgate.net The model indicated that while the core structure could form a covalent bond with a cysteine residue in the FGFR kinase family, the specific substitution pattern, including the 2,5-difluorophenyl group, sterically hindered its binding to FGFR1, 2, and 3, but allowed for a favorable conformation for binding to FGFR4. nih.gov This differential binding, predicted by computational modeling, was later confirmed by in vitro kinase assays, where compound 6O showed at least 8-fold higher selectivity for FGFR4 over other FGFR isoforms. nih.gov

In Silico Screening for Potential Biological Targets

In silico screening, or virtual screening, is a computational method used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. scielo.brjbcpm.com While no specific in silico screening studies that started with or identified this compound as a hit were found in the search results, this compound's structural motifs are common in libraries screened for various biological targets. For example, pyridine derivatives are frequently investigated as potential anti-malarial agents and kinase inhibitors. bohrium.combiorxiv.org The presence of the difluorophenyl group makes it an attractive candidate for screening against targets where fluorine's unique properties—such as its ability to form strong bonds with carbon, its high electronegativity, and its potential to improve metabolic stability and binding affinity—can be advantageous. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

Investigation of Molecular Recognition and Biological Target Engagement

Receptor Binding Assays and Ligand-Receptor Interactions

No publicly available data from receptor binding assays or studies on the ligand-receptor interactions of 6-(2,5-Difluorophenyl)pyridin-3-ol could be identified. Research on other pyridine-containing molecules has shown interaction with various receptors, such as adenosine (B11128) receptors, but this cannot be extrapolated to the specific compound .

Cell-Based Assays for Modulation of Cellular Signaling Pathways

Information on cell-based assays to determine the effect of this compound on cellular signaling pathways is not available in the reviewed literature. Cellular signaling is a fundamental process involving the transfer of information from a cell's exterior to its interior, often mediated by receptors and leading to a cellular response. nih.govebi.ac.ukwikipedia.orgcellsignal.com Studies on other pyridinol derivatives, such as 6-amino-2,4,5-trimethylpyridin-3-ol, have shown they can suppress pathways like the NF-kB/ERK/PI3K pathway in cell models, but similar data for this compound is absent. nih.gov

Assessment of Molecular Mechanisms of Biological Activity

Without primary data, a detailed assessment of the molecular mechanisms of biological activity for this compound cannot be provided. The following subsections are based on the general activities of related compound classes, but not on the subject compound itself.

Anti-inflammatory pathways at cellular level: While some pyridinol derivatives have demonstrated anti-inflammatory effects by inhibiting the adhesion of inflammatory cells or suppressing key signaling pathways like NF-κB, no such studies have been published for this compound. nih.govmdpi.comresearchgate.net

Antimicrobial mechanisms: Pyridine-containing compounds are known for their diverse antimicrobial properties. nih.gov For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown potent antibacterial activity. nih.gov However, the antimicrobial potential and mechanism of this compound have not been documented.

Kinase inhibition: The difluorophenyl moiety is a feature in some known kinase inhibitors. capes.gov.br For instance, 1H-pyrazolo[3,4-b]pyridine derivatives with a 2,6-difluorophenyl group are potent inhibitors of cyclin-dependent kinases (CDK1/CDK2). capes.gov.br Similarly, pyridinylimidazoles have been identified as dual inhibitors of p38α mitogen-activated protein kinase and glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov Patents related to cancer treatment describe pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with a 2,5-difluorophenyl group as Trk kinase inhibitors. google.comgoogle.com Despite these associations with related structures, there is no direct evidence of this compound acting as a kinase inhibitor.

Studies on Interaction with Biomolecules (e.g., DNA, proteins, lipids)

There are no specific studies detailing the interaction of this compound with biomolecules such as DNA, proteins, or lipids available in the public domain.

Potential Applications in Chemical Science and Technology

Role as Synthetic Intermediates in Complex Molecule Synthesis

The structure of 6-(2,5-Difluorophenyl)pyridin-3-ol, featuring reactive sites on both the pyridine (B92270) and phenyl rings, positions it as a valuable intermediate in organic synthesis. The hydroxyl group on the pyridine ring and the carbon-hydrogen bonds on both aromatic systems can be functionalized through various organic reactions.

Notably, pyridyl and phenyl structures are common substrates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the creation of complex molecular architectures. nih.govmdpi.com For instance, related bromo-substituted difluorophenyl pyridine derivatives have been successfully employed in carbon-carbon bond-forming reactions to produce novel pyridine derivatives. While direct examples of the use of this compound in such reactions are not extensively documented in publicly available literature, its structural similarity to known reactive intermediates suggests a high potential for its use in the synthesis of a variety of complex molecules.

The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a class of compounds with significant biological activity, often starts from substituted pyridine precursors. mdpi.com The functional groups present in this compound make it a plausible starting material for the construction of such fused heterocyclic systems, which are of considerable interest in medicinal chemistry. The development of novel synthetic routes to polyheterocyclic compounds, such as pyrrolo[3,4-b]pyridin-5-ones, further underscores the importance of functionalized pyridine cores in diversity-oriented synthesis. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from Phenyl/Pyridyl Precursors

Precursor TypeReaction TypeResulting Complex MoleculeReference
Phenyl-isoxazol-3-ol derivativesVarious coupling reactionsNovel isoxazol-3-ol compounds google.com.qa
2,5-Disubstituted PyridinesRing Opening and Closing Cascade (ROCC)Functionalized pyridine derivatives researchgate.net
4-chloro-3-nitropyridin-2-amineMulti-step synthesis including Suzuki-Miyaura coupling dntb.gov.uagoogle.commdpi.comOxadiazolo[3,4-b]pyridin-7-ol derivatives nih.govacs.org

Application as Molecular Probes in Chemical Biology

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. mdpi.com Fluorescent molecular probes, in particular, are designed to exhibit changes in their optical properties upon interaction with a specific biological target. The design of such probes often involves incorporating a fluorophore and a recognition element for the target analyte.

While there is no direct evidence in the reviewed literature of this compound being used as a molecular probe, its constituent parts suggest a potential for such applications. Pyridine and its derivatives are known to be part of various fluorescent compounds. The development of functional fluorescent molecular probes often relies on heterocyclic scaffolds to which specific functionalities can be attached to tune their photophysical and biological targeting properties. mdpi.com Therefore, the this compound scaffold could potentially be functionalized to create novel molecular probes for biological imaging and sensing applications.

Development as Scaffolds for Functional Materials Science

The field of materials science continuously seeks novel organic molecules that can serve as building blocks for functional materials with tailored electronic and photophysical properties. The rigid and planar structure of the phenyl-pyridine core, combined with the electron-withdrawing nature of the fluorine atoms, makes this compound an interesting candidate for the development of such materials. Chemical suppliers categorize this compound under "Material Science" and more specifically "OLED Materials," indicating its recognized potential in this domain. bldpharm.com

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent application for advanced organic materials. uniss.it The efficiency and color of the light emitted from an OLED are highly dependent on the molecular structure of the organic materials used in its various layers. Heterocyclic compounds, particularly those containing pyridine, are frequently used as host materials or as ligands in the emissive organometallic complexes. uniss.itgoogle.com

Patent literature describes the use of organometallic iridium complexes with fluorinated phenylpyridine ligands in light-emitting elements for displays and other electronic devices. google.com These complexes are often used as phosphorescent emitters, which can achieve high quantum efficiencies. The 2-phenylpyridine-based ligands in these complexes are structurally related to this compound. The fluorine substitution is known to influence the electronic properties of the molecule, which can be beneficial for tuning the emission color and improving the device performance. bohrium.commdpi.com

Although specific research detailing the integration of this compound into an OLED device has not been identified, its structural features align well with the requirements for materials used in this technology. It could potentially serve as a ligand for emissive metal complexes or as a host material in the emissive layer of an OLED.

Table 2: Key Properties of Materials for OLED Applications

PropertyDesired Characteristic for OLEDsRelevance of this compound
Triplet Energy High for blue phosphorescent hostsFluorination can raise triplet energy.
Thermal Stability High to withstand device operationAromatic and heterocyclic cores generally provide good stability.
Electron Mobility Tunable for balanced charge injectionThe pyridine moiety is electron-deficient, potentially aiding electron transport.
Film-Forming Capability Good for device fabricationPlanar structure can facilitate ordered packing.

Contribution to Novel Analytical Reagents

The development of new analytical reagents is crucial for improving the selectivity, sensitivity, and efficiency of chemical analysis. While there is no specific information in the searched literature pointing to the use of this compound as an analytical reagent, its chemical properties could lend themselves to such applications. For instance, the hydroxyl group could be used for derivatization to create a chromogenic or fluorogenic reagent for the detection of specific analytes. Furthermore, it could potentially be used as an analytical standard for the quantification of related compounds in complex matrices. uniss.itresearchgate.netcphi-online.comambeed.com

Future Research Directions and Unresolved Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of organic chemistry, yet challenges in achieving efficiency, regioselectivity, and substrate scope persist. baranlab.orgbenthamscience.com For 6-(2,5-Difluorophenyl)pyridin-3-ol, future research should prioritize the development of more streamlined and sustainable synthetic pathways than the classical multi-step approaches which can be low-yielding and narrow in scope. baranlab.org

Potential avenues for exploration include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: While Suzuki-Miyaura coupling is a plausible method for forming the C-C bond between the pyridine and phenyl rings, overcoming the "2-pyridyl problem"—the often-problematic reactivity of 2-pyridyl organometallic reagents—remains a challenge. nih.govresearchgate.net Future work could focus on optimizing catalysts and reaction conditions to improve yields and functional group tolerance for the synthesis of 6-aryl-pyridin-3-ols. researchgate.netresearchgate.net

C-H Activation/Functionalization: Direct C-H functionalization of the pyridine ring offers a more atom-economical approach. nih.gov Research into regioselective C-H arylation at the 6-position of a pyridin-3-ol precursor could provide a more direct route to the target compound.

Novel Ring Construction Strategies: Exploration of condensation reactions of dicarbonyl compounds or cycloaddition reactions could lead to innovative methods for constructing the substituted pyridine core. baranlab.orgbenthamscience.com For instance, methods like the oxidative rearrangement of (5-arylfurfuryl)amines have shown promise for synthesizing 6-arylpyridin-3-ols. researchgate.net

Deeper Elucidation of Reactivity Profiles

A comprehensive understanding of the reactivity of this compound is crucial for its potential applications. The interplay between the electron-deficient pyridine ring, the electron-donating hydroxyl group, and the fluorinated phenyl ring creates a unique electronic environment that warrants detailed investigation. nih.govimperial.ac.uk

Key areas for future study include:

Electrophilic and Nucleophilic Aromatic Substitution: Mapping the regioselectivity of substitution reactions on both the pyridine and phenyl rings is essential. The fluorine atoms and the pyridyl nitrogen influence the electron density, making predictions complex. imperial.ac.uk

Reactivity of the Hydroxyl Group: Investigating the acidity of the pyridinol tautomer and its propensity to undergo O-alkylation, O-acylation, or act as a directing group in further functionalization is critical.

Photochemical Reactivity: The influence of the difluorophenyl group on the photochemical behavior of the pyridine ring should be explored, as photochemical reactions of pyridines can lead to novel molecular scaffolds. acs.orgnih.gov

Radical Reactions: The generation and reactivity of pyridinyl radicals derived from this compound could open up new avenues for functionalization. acs.orgacs.org

Advanced SAR and Mechanistic Studies

The structural motifs within this compound are prevalent in many biologically active molecules, particularly kinase inhibitors. nih.govcncb.ac.cn Therefore, a significant future direction is the exploration of its potential as a scaffold in drug discovery through detailed structure-activity relationship (SAR) studies.

Future research in this area should focus on:

Systematic Modification of the Scaffold: Synthesizing a library of analogues by modifying the substitution pattern on the phenyl ring, altering the position of the hydroxyl group, and introducing substituents on the pyridine ring would be crucial. nih.govnih.gov

Elucidation of Binding Modes: If the compound shows biological activity, determining its binding mode with target proteins through techniques like X-ray crystallography and molecular modeling will be paramount. This will enable a more rational design of more potent and selective derivatives. nih.gov

Kinase Profiling: Given that similar structures inhibit various kinases, screening this compound and its derivatives against a broad panel of kinases could identify potential therapeutic targets. nih.govnih.gov The fluorine atoms can significantly influence binding affinity and metabolic stability. mdpi.com

Exploration of New Biological Targets and Pathways

Beyond kinase inhibition, the unique electronic and structural features of this compound suggest that it could interact with a variety of other biological targets. The pyridine scaffold is a common feature in a wide range of pharmaceuticals. nih.govnih.govrsc.orgchemenu.com

Unexplored possibilities include:

GPCR Modulation: Many drugs targeting G-protein coupled receptors contain substituted pyridine rings.

Ion Channel Interaction: The compound's polarity and size may allow it to interact with ion channels in the central nervous system. nih.gov

Enzyme Inhibition: The hydroxypyridine moiety could act as a metal-chelating group, suggesting potential inhibitory activity against metalloenzymes. nih.gov

Antimicrobial Activity: Numerous pyridine derivatives have shown antimicrobial properties, and this compound could be evaluated for its efficacy against various pathogens. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govnih.govmdpi.comacs.orgrsc.org For a compound like this compound, where empirical data is scarce, computational approaches can provide invaluable guidance for future research.

Key applications of AI and ML include:

Predictive Modeling: AI models can be trained on existing data for similar compounds to predict physicochemical properties, biological activities, and potential toxicities of this compound and its derivatives. nih.gov

De Novo Design: Generative AI models can design novel analogues with optimized properties, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles. philadelphia.edu.jo

Reaction Prediction and Synthesis Design: AI tools can assist in designing efficient synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions. rsc.orgphiladelphia.edu.jo

Virtual Screening: AI-powered virtual screening can rapidly assess large libraries of virtual compounds based on the this compound scaffold against various biological targets, prioritizing a smaller, more manageable set for synthesis and experimental testing. nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-(2,5-Difluorophenyl)pyridin-3-ol, and how can its structure be validated?

Methodological Answer:

  • Synthesis:
    • Cross-coupling reactions: Use Suzuki-Miyaura coupling between a boronic acid (e.g., 2,5-difluorophenylboronic acid) and a halogenated pyridin-3-ol precursor (e.g., 6-bromopyridin-3-ol). Catalytic systems like Pd(OAc)₂/Xantphos in a solvent mixture (toluene/water) at 80–100°C yield the target compound .
    • Fluorination strategies: Post-functionalization via electrophilic fluorination (e.g., Selectfluor®) may introduce fluorine atoms to the pyridine ring, but regioselectivity must be monitored .
  • Characterization:
    • NMR spectroscopy: Analyze 1^1H and 19^19F NMR for fluorine coupling patterns and aromatic proton splitting. The hydroxyl proton (pyridin-3-ol) typically appears as a broad singlet (~δ 9–11 ppm) .
    • X-ray crystallography: Resolve crystal structure to confirm regiochemistry of fluorine substituents and hydrogen bonding via the hydroxyl group .

Q. What solvent systems and storage conditions are recommended for this compound to ensure stability?

Methodological Answer:

  • Solubility: Prefers polar aprotic solvents (DMSO, DMF) for reactions; sparingly soluble in water but stable in methanol/ethanol for short-term storage.
  • Stability:
    • Avoid prolonged exposure to light or moisture to prevent hydrolysis of the hydroxyl group.
    • Store under inert gas (N₂/Ar) at –20°C in amber vials to mitigate degradation .

Q. How can researchers purify this compound after synthesis?

Methodological Answer:

  • Chromatography: Use silica gel column chromatography with a gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate unreacted starting materials.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with retention time consistency .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of fluorine substitution in related pyridine derivatives?

Methodological Answer:

  • Mechanistic insights:
    • Electrophilic fluorination: Electron-withdrawing groups (e.g., trifluoromethyl) direct fluorine to para positions on the pyridine ring. Steric effects from ortho-substituents (e.g., 2,5-difluorophenyl) may hinder substitution .
    • Coupling reactions: Steric hindrance from bulky ligands (e.g., Xantphos) can favor cross-coupling at less hindered positions. Kinetic vs. thermodynamic control should be assessed via time-course studies .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays:
    • Target selection: Prioritize kinases or oxidoreductases, as pyridine derivatives often modulate these enzymes.
    • Fluorometric detection: Monitor activity via NADH/NADPH depletion (e.g., lactate dehydrogenase assays) .
  • Cellular uptake studies:
    • Use LC-MS to quantify intracellular concentrations. Fluorinated compounds often exhibit enhanced membrane permeability due to lipophilicity .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1^11H NMR)?

Methodological Answer:

  • Case study: If aromatic protons show unexpected splitting, consider:
    • Dynamic effects: Hydrogen bonding between the hydroxyl group and fluorine atoms may cause slow exchange, broadening signals. Use variable-temperature NMR to confirm .
    • Impurity analysis: Run 19^19F NMR to detect residual fluorinated byproducts (e.g., mono- vs. di-fluorinated isomers) .

Q. What computational methods predict the impact of substituents (e.g., fluorine, hydroxyl) on bioactivity?

Methodological Answer:

  • QSAR modeling:
    • Train models using datasets of pyridine derivatives with measured IC₅₀ values. Descriptors include logP (lipophilicity), polar surface area, and electrostatic potential maps.
    • Example: Fluorine at the 2,5-positions on the phenyl ring enhances metabolic stability compared to 3,4-substitution .
  • Docking simulations:
    • Map the compound into protein active sites (e.g., COX-2) to assess hydrogen bonding (hydroxyl group) and hydrophobic interactions (fluorophenyl ring) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.